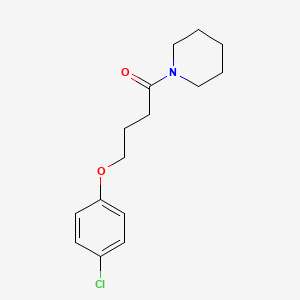
4-(4-Chlorophenoxy)-1-(1-piperidinyl)-1-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenoxy)-1-(1-piperidinyl)-1-butanone is a N-acylpiperidine.
生物活性
4-(4-Chlorophenoxy)-1-(1-piperidinyl)-1-butanone is a compound of interest in pharmacological research due to its potential neuroleptic and psychotropic properties. This article explores the biological activities associated with this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a chlorophenoxy group, which contributes to its biological activity. The synthesis typically involves standard organic chemistry techniques, including nucleophilic substitutions and coupling reactions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Neuroleptic Activity : This compound exhibits significant neuroleptic properties, comparable to those of established antipsychotic agents like haloperidol. It has been shown to influence dopamine receptors, particularly D2 receptors, which are critical in the treatment of schizophrenia and other psychotic disorders .
- Mutagenic Potential : Research indicates that related compounds may possess mutagenic properties, as evidenced by studies showing leukaemogenic activity in animal models. The Ames test has also been utilized to evaluate the mutagenicity of similar structures, highlighting the need for caution in therapeutic applications .
- Antimicrobial Activity : Some derivatives of piperidine-based compounds have shown antibacterial effects against various strains, suggesting potential applications in treating infections .
The mechanisms underlying the biological activity of this compound involve:
- Dopamine Receptor Interaction : The compound likely acts as a dopamine antagonist, particularly at D2 receptors, leading to reduced dopaminergic activity associated with psychotic symptoms.
- Enzyme Inhibition : Certain synthesized derivatives have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and urease, indicating potential applications in neurodegenerative diseases and gastrointestinal disorders .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or derived from this compound:
- Neuroleptic Efficacy : A study conducted on a series of piperidine derivatives showed that specific modifications could enhance neuroleptic efficacy while reducing extrapyramidal side effects. For instance, compounds with benzimidazole substitutions exhibited improved pharmacological profiles compared to traditional antipsychotics .
- Mutagenicity Assessment : An investigation into the mutagenic effects of haloperidol-related compounds revealed significant leukaemogenic potential in animal models. This underscores the importance of thorough toxicological evaluations for any new therapeutic agents derived from this chemical class .
Data Table: Biological Activities
科学研究应用
Antipsychotic Properties
One of the primary applications of 4-(4-Chlorophenoxy)-1-(1-piperidinyl)-1-butanone is in the development of antipsychotic medications. It is structurally related to haloperidol, a well-known antipsychotic agent. Research indicates that derivatives of this compound can exhibit similar pharmacological effects, potentially leading to new therapeutic options for managing psychiatric disorders .
Toxicological Studies
Research has also investigated the safety profile of this compound. In animal studies, it was observed that administration led to the development of monocytic-myeloid leukemias, raising concerns about its mutagenic potential . Such findings necessitate further investigation into its long-term effects and safety for human use.
Stabilizing Agents
In cosmetics, this compound can be utilized as a stabilizing agent within formulations. Its properties help maintain the efficacy and stability of active ingredients in topical applications. The incorporation of such compounds can enhance the overall performance of cosmetic products by improving their shelf life and effectiveness .
Skin Care Products
The compound's ability to interact with skin receptors positions it as a potential ingredient in skin care formulations aimed at improving skin hydration and texture. Its inclusion could lead to advancements in products designed for sensitive skin or specific dermatological conditions .
Case Studies and Research Findings
属性
分子式 |
C15H20ClNO2 |
|---|---|
分子量 |
281.78 g/mol |
IUPAC 名称 |
4-(4-chlorophenoxy)-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H20ClNO2/c16-13-6-8-14(9-7-13)19-12-4-5-15(18)17-10-2-1-3-11-17/h6-9H,1-5,10-12H2 |
InChI 键 |
GZCZNGWMCRHVAA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CCCOC2=CC=C(C=C2)Cl |
规范 SMILES |
C1CCN(CC1)C(=O)CCCOC2=CC=C(C=C2)Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















